2-(Perfluoro-7-methyloctyl)ethanol

Übersicht

Beschreibung

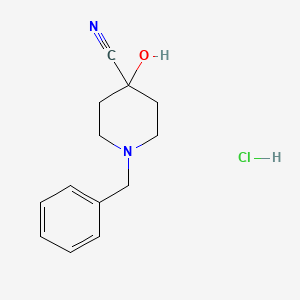

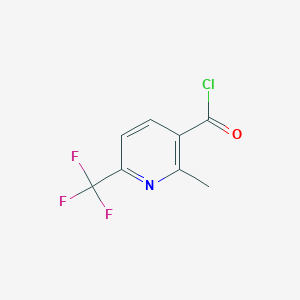

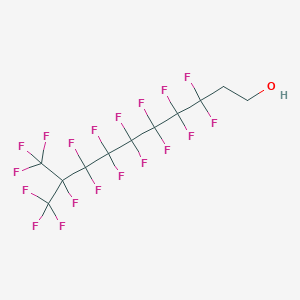

2-(Perfluoro-7-methyloctyl)ethanol is a chemical compound . It is also known as 1H,1H,2H,2H-PERFLUORO-9-METHYLDECAN-1-OL . The molecular formula is C15H9F19O2 .

Synthesis Analysis

Volatile per- and polyfluoroalkyl substances (PFASs) are often used as precursors in the synthesis of non-volatile PFASs. The volatile PFASs, which include the perfluoroalkyl iodides (PFAIs), fluorotelomer iodides (FTIs), fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), fluorotelomer acrylates (FTACs), and fluorotelomer methacrylates (FTMACs), are often produced starting from the telomerization process .Molecular Structure Analysis

The molecular formula of 2-(Perfluoro-7-methyloctyl)ethanol is C15H9F19O2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Perfluoro-(2-methyl-2H-azirine) reacts with ethanol, including perfluoroalkyl ethanol types, to yield various esters. This illustrates its use in complex chemical reactions and synthesis processes (Banks, Berry, & Moore, 1969).

Environmental Studies

- A study investigating air concentrations of fluorotelomer alcohols (FTOHs), including perfluoroalkyl ethanols, revealed their widespread distribution in remote arctic regions. This research highlights the environmental impact and distribution of such compounds (Shoeib, Harner, & Vlahos, 2006).

Microfluidic Device Development

- The development of multilayer poly(methyl methacrylate) microfluidic devices, leveraging ethanol including perfluoroalkyl ethanol types, showcases the application in rapid prototyping and potential commercial impact in various scientific fields (Liga, Morton, & Kersaudy-Kerhoas, 2016).

Membrane Development for Ethanol Dehydration

- Membranes developed from perfluoro polymers, potentially including perfluoroalkyl ethanols, for ethanol dehydration in pervaporation show the applicability in industrial separation processes (Huang, Ly, Nguyen, & Baker, 2010).

Biodegradation Studies

- The anaerobic biodegradation of fluorotelomer alcohols like 8:2 FTOH, a compound related to 2-(Perfluoro-7-methyloctyl)ethanol, in activated sludge has been studied to understand environmental impacts and biodegradation pathways (Li et al., 2018).

Protective Groups in Peptide Synthesis

- Research on amino

Household Dust Analysis

- A study measuring perfluoroalkyl compounds in dust, including perfluoroalkyl ethanols, provides insight into the environmental and health implications of these compounds in everyday settings (Goosey & Harrad, 2011).

Study of Radical Synthesis

- Research on the radical synthesis of perfluoro-nhexyl-2-ethanol, a compound related to 2-(Perfluoro-7-methyloctyl)ethanol, demonstrates its application in synthetic chemistry and material science (Signe et al., 1991).

Water-Perfluoromethyl Interactions

- A study exploring the hydration shell structure and thermodynamics of perfluorinated methyl groups in ethanol contributes to the understanding of molecular interactions and potential applications in biochemistry (Robalo et al., 2019).

Chemical Kinetics and Magnetic Field Effects

- Investigations into the effects of magnetic fields on chemical kinetics, including reactions with ethanol, shed light on the fundamental principles governing chemical reactions (Steiner & Ulrich, 1989).

Ethanol Concentration in Water Coagulation

- Research on the effect of ethanol concentration in water coagulation baths on PVDF membrane pore geometry for CO2 removal applications illustrates its significance in environmental technology (Ahmad et al., 2012).

Electrochemical Reduction Studies

- The electrochemical reduction of 2-perfluoro-nhexyl-1-iodo-ethane to perfluoro-nhexyl-2-ethanol, a related compound, highlights its role in electrochemical processes and material science applications (Benefice-Malouet et al., 1988).

Optical Resolution of Ethanol Derivatives

- The optical resolution of 2,2,2-trifluoro-1-(naphthyl)ethanols, which can include perfluoroalkyl ethanols, by lipase-catalyzed enantioselective

Electrochemiluminescence Systems

- The inhibition effects of dopamine on the Ru(bpy)3^2+/DBAE electrochemiluminescence system, where DBAE is 2-(dibutylamino)ethanol, showcases the importance of ethanol derivatives in analytical chemistry and sensor technology (Xue et al., 2009).

Coordination Chemistry and Complex Formation

- Research on the coordination chemistry of mercury-containing anticrowns, with ethanol including perfluoroalkyl ethanols, indicates their role in complex inorganic synthesis and potential applications in material science (Tikhonova et al., 2009).

Fluorinated Monomers in Liquid Crystalline Polysiloxanes

- The synthesis of highly fluorinated monomers, derived from 2-(perfluoro-n-alkyl)ethanol, for side-chain liquid crystalline polysiloxanes, provides insights into the development of advanced materials with specific properties (Bracon et al., 1999).

Graft Copolymerization for Improved Fiber Properties

- Grafting of polyester monofilaments with perfluorooctyl-2 ethanol acrylic monomer demonstrates the application of perfluoroalkyl ethanols in textile engineering to enhance material properties like water and oil repellency (Saı̈hi et al., 2002).

Socio-Critical and Problem-Oriented Chemistry Education

- The use of ethanol, including its fluorinated derivatives, in teaching the societal dimension of chemistry showcases its role in educational methodologies and raising awareness about renewable energy sources (Feierabend & Eilks, 2011).

Zukünftige Richtungen

Per- and polyfluoroalkyl substances (PFAS) represent a versatile group of ubiquitously occurring chemicals of increasing regulatory concern . The future of PFAS research is likely to focus on understanding the full range of individual substances that comprise PFAS, their sources, and their fate . This will require optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .

Eigenschaften

IUPAC Name |

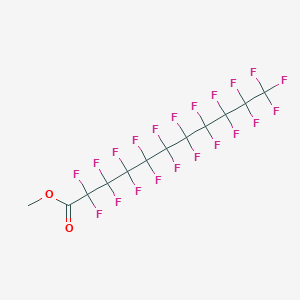

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F19O/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h31H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPJMPARBFYNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F19O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379886 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Perfluoro-7-methyloctyl)ethanol | |

CAS RN |

31200-98-3 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.